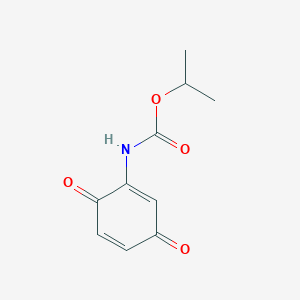
2-Octanone, 6-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Octanone, 6-hydroxy- is an organic compound with the molecular formula C8H16O2 It is a ketone with a hydroxyl group attached to the sixth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Octanone, 6-hydroxy- can be synthesized through several methods. One common approach involves the oxidation of 6-hydroxy-2-octanol. This reaction typically uses oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone) under controlled conditions to yield the desired ketone.
Industrial Production Methods
In an industrial setting, the production of 2-Octanone, 6-hydroxy- may involve the catalytic oxidation of 6-hydroxy-2-octanol using metal catalysts such as palladium or platinum. The reaction is carried out in a reactor under elevated temperatures and pressures to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Octanone, 6-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC, Jones reagent, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Octanoic acid
Reduction: 6-Hydroxy-2-octanol
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
2-Octanone, 6-hydroxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Octanone, 6-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The ketone group can participate in nucleophilic addition reactions, leading to the formation of various adducts. These interactions can modulate enzyme activity, protein function, and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Octanone: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
6-Hydroxy-2-octanol: Contains an additional hydroxyl group, making it more hydrophilic and reactive in oxidation reactions.
2-Heptanone, 6-hydroxy-: Similar structure but with one less carbon atom, affecting its physical and chemical properties.
Uniqueness
2-Octanone, 6-hydroxy- is unique due to the presence of both a ketone and a hydroxyl group, allowing it to participate in a wide range of chemical reactions. Its structure provides a balance between hydrophilicity and hydrophobicity, making it versatile for various applications in research and industry.
Properties
CAS No. |
66569-57-1 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
6-hydroxyoctan-2-one |
InChI |
InChI=1S/C8H16O2/c1-3-8(10)6-4-5-7(2)9/h8,10H,3-6H2,1-2H3 |
InChI Key |
MNQCELSIBNJMDF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


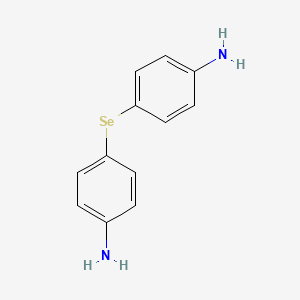
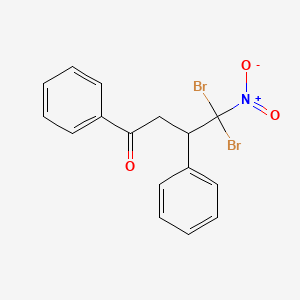
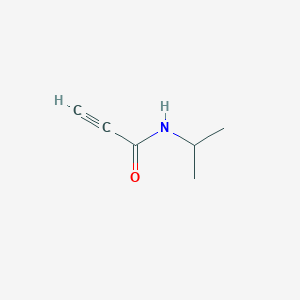
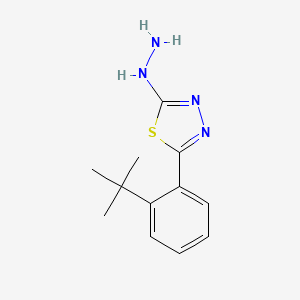
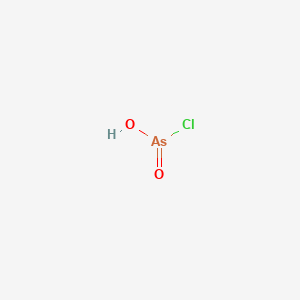

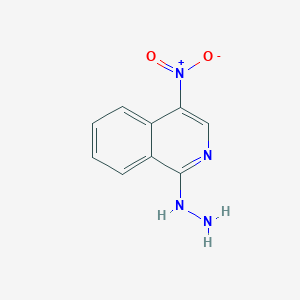

phosphane](/img/structure/B14480369.png)
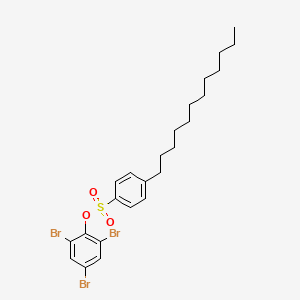
![3-[2-(4,5-Dihydro-1H-imidazol-1-yl)ethoxy]propanoic acid](/img/structure/B14480390.png)
![(1E)-N-(4-Methylphenyl)-1-[(4-methylphenyl)imino]-1H-phenalen-9-amine](/img/structure/B14480394.png)
![Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]-](/img/structure/B14480419.png)
